2,2,7-Trimethyloctane

Description

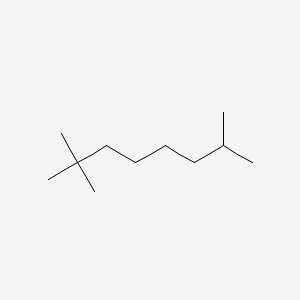

Structure

3D Structure

Properties

CAS No. |

62016-29-9 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,2,7-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-10(2)8-6-7-9-11(3,4)5/h10H,6-9H2,1-5H3 |

InChI Key |

QGQAHVJOBYNMFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,7-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the branched alkane 2,2,7-trimethyloctane. Given the absence of direct literature precedent for its synthesis, this document outlines two robust and theoretically sound strategies based on fundamental organic chemistry principles: a Grignard reaction-based approach and a Gilman coupling (Corey-House synthesis) route.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols adapted from analogous reactions, expected quantitative data, and characterization methods. The inclusion of logical diagrams for each pathway aims to enhance comprehension of the synthetic strategies.

Introduction to this compound

This compound is a highly branched aliphatic hydrocarbon with the molecular formula C₁₁H₂₄. Its structure, featuring a quaternary carbon at one end and an isopropyl group at the other, makes it an interesting target for studies on fuel properties, lubricants, and as a non-polar solvent. In the context of drug development, highly branched alkanes can serve as hydrophobic side chains or backbones in pharmacologically active molecules, influencing their lipophilicity, metabolic stability, and binding characteristics. The synthesis of such sterically hindered molecules presents unique challenges, requiring careful selection of reagents and reaction conditions to achieve desirable yields.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to the proposed Grignard and Gilman coupling pathways.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Grignard Reaction Route

This multi-step pathway involves the initial formation of a tertiary alcohol through a Grignard reaction, followed by dehydration and subsequent hydrogenation to yield the final alkane.

Caption: Grignard reaction pathway for this compound synthesis.

Step 1: Grignard Reaction

The synthesis initiates with the nucleophilic addition of isobutylmagnesium bromide to the sterically hindered ketone, 4,4-dimethyl-2-pentanone (pinacolone). This reaction forms the tertiary alcohol, 2,2,7-trimethyl-3-octanol. Due to the steric hindrance of both the Grignard reagent and the ketone, side reactions such as enolization and reduction can be competitive.[1] To favor the desired addition product, the use of additives like cerium(III) chloride or conducting the reaction at low temperatures is advisable.

Experimental Protocol: Synthesis of 2,2,7-Trimethyl-3-octanol

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is oven-dried and assembled while hot.

-

Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise to initiate the reaction, which is then maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Ketone: The Grignard reagent is cooled to 0 °C. A solution of 4,4-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663), and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration

The tertiary alcohol is then dehydrated to the corresponding alkene, 2,2,7-trimethyl-3-octene. Acid-catalyzed dehydration is a common method for this transformation.[2]

Experimental Protocol: Dehydration of 2,2,7-Trimethyl-3-octanol

-

Apparatus: A round-bottom flask is fitted with a distillation apparatus.

-

Reaction: The crude 2,2,7-trimethyl-3-octanol is placed in the flask with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.[3]

-

Distillation: The mixture is heated, and the alkene product is distilled as it is formed to drive the equilibrium towards the product.

-

Work-up: The distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate and purified by distillation.

Step 3: Hydrogenation

The final step is the catalytic hydrogenation of the alkene to the desired alkane, this compound. This is typically achieved using a heterogeneous catalyst under a hydrogen atmosphere.[4]

Experimental Protocol: Hydrogenation of 2,2,7-Trimethyl-3-octene

-

Apparatus: A reaction vessel suitable for hydrogenation (e.g., a Parr shaker or a flask with a balloon of hydrogen).

-

Reaction: The alkene is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is removed under reduced pressure to yield this compound, which can be further purified by distillation if necessary.

| Reaction Step | Reactants | Reagents & Conditions | Product | Expected Yield |

| Grignard Reaction | Isobutyl bromide, 4,4-Dimethyl-2-pentanone | 1. Mg, anhydrous Et₂O, reflux2. 0 °C to rt | 2,2,7-Trimethyl-3-octanol | 60-80% |

| Dehydration | 2,2,7-Trimethyl-3-octanol | H₂SO₄ or H₃PO₄ (cat.), heat | 2,2,7-Trimethyl-3-octene | 70-90% |

| Hydrogenation | 2,2,7-Trimethyl-3-octene | H₂, Pd/C, Ethanol, rt | This compound | >95% |

Pathway 2: Gilman Coupling (Corey-House Synthesis)

This pathway offers a more direct route to this compound through the coupling of an organocuprate with an alkyl halide.[5][6] This method is particularly effective for forming carbon-carbon bonds between different alkyl groups.[7]

Caption: Gilman coupling pathway for this compound synthesis.

The Corey-House synthesis involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[8] In this proposed synthesis, lithium diisobutylcuprate is reacted with neopentyl bromide. A known limitation of the Corey-House synthesis is that it works best with primary and secondary alkyl halides, while tertiary alkyl halides can lead to elimination side products.[9] Neopentyl bromide, being a primary halide, is a suitable substrate, although its steric bulk can slow down the reaction.

Experimental Protocol: Corey-House Synthesis of this compound

-

Apparatus: A Schlenk flask or a three-necked round-bottom flask equipped with a nitrogen inlet and a septum is required. All glassware must be rigorously dried.

-

Gilman Reagent Preparation: Anhydrous copper(I) iodide (1.0 equivalent) is suspended in anhydrous diethyl ether or THF at -78 °C under a nitrogen atmosphere. Two equivalents of isobutyllithium are added dropwise, and the mixture is stirred until the Gilman reagent, lithium diisobutylcuprate, is formed.

-

Coupling Reaction: Neopentyl bromide (1.0 equivalent) is added to the Gilman reagent at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or distillation.

| Reactants | Reagents & Conditions | Product | Expected Yield |

| Isobutyllithium, Copper(I) Iodide, Neopentyl Bromide | Anhydrous Et₂O or THF, -78 °C to rt | This compound | 50-70% |

Characterization of this compound

The final product can be characterized using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a branched alkane typically shows signals in the upfield region (δ 0.7-1.5 ppm).[10] For this compound, one would expect to see distinct signals for the different methyl, methylene, and methine protons, with multiplicities determined by the neighboring protons. The nine protons of the tert-butyl group would likely appear as a singlet, while the six protons of the isopropyl group would be a doublet, and the single proton of the isopropyl group would be a multiplet.

-

¹³C NMR: The carbon NMR spectrum provides information about the number of non-equivalent carbon atoms.[11] Branched alkanes typically have signals in the 10-60 ppm range.[12] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

| Carbon Type | Expected ¹³C NMR Chemical Shift (ppm) |

| Quaternary (C2) | 30-40 |

| Methylene (CH₂) | 20-50 |

| Methine (CH) | 25-45 |

| Methyl (CH₃) | 10-30 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of alkanes. For branched alkanes, fragmentation often occurs preferentially at the branching points to form more stable carbocations.[13][14][15] The molecular ion peak (M⁺) for highly branched alkanes may be weak or absent in electron ionization (EI) mass spectra.

Expected Fragmentation for this compound (MW = 156.31 g/mol ):

-

Loss of a methyl group (CH₃): [M-15]⁺ at m/z 141

-

Loss of an isobutyl group (C₄H₉): [M-57]⁺ at m/z 99 (from cleavage at the C4-C5 bond)

-

Loss of a tert-butyl group (C₄H₉): [M-57]⁺ at m/z 99 (from cleavage at the C3-C4 bond)

-

Formation of the tert-butyl cation: C(CH₃)₃⁺ at m/z 57

-

Formation of the isobutyl cation: CH(CH₃)₂CH₂⁺ at m/z 57

Conclusion

This technical guide has detailed two robust synthetic pathways for this compound, a Grignard-based route and a Gilman coupling approach. While the Grignard pathway involves more steps, it may offer higher overall yields and utilizes more common laboratory reagents. The Gilman coupling provides a more direct synthesis but requires the use of organolithium reagents and may have limitations due to steric hindrance. The choice of pathway will depend on the specific requirements of the research, including available starting materials, desired scale, and tolerance for multi-step procedures. The provided experimental protocols and characterization data serve as a comprehensive resource for the successful synthesis and identification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 3. Dehydration of an alcohol [cs.gordon.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 7. Corey-House_synthesis [chemeurope.com]

- 8. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 9. quora.com [quora.com]

- 10. Alkanes | OpenOChem Learn [learn.openochem.org]

- 11. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 12. benchchem.com [benchchem.com]

- 13. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. Dehydration of 2,2,3,4,4 -pentamethyl-3-pentanol gave two alkenes \mathrm.. [askfilo.com]

Physicochemical Properties of 2,2,7-Trimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,7-Trimethyloctane is a branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the alkane family, it is a saturated hydrocarbon, characterized by single bonds between its carbon atoms. Understanding the physicochemical properties of such compounds is fundamental in various fields, including organic synthesis, fuel technology, and as a non-polar solvent in various applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic workflow. Due to the limited availability of direct experimental data for this compound, some data for its close isomer, 2,2,6-trimethyloctane (B3054812), is included for comparative purposes and is clearly denoted.

Core Physicochemical Properties

The structural arrangement of this compound, featuring tertiary and quaternary carbon centers, influences its physical properties, such as boiling point and density, when compared to its linear isomer, n-undecane.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. Where direct experimental data is unavailable, computed or estimated values are provided and indicated as such. For comparison, data for the isomer 2,2,6-trimethyloctane is also presented.

| Property | This compound | 2,2,6-Trimethyloctane (Isomer for Comparison) |

| Molecular Formula | C₁₁H₂₄[1] | C₁₁H₂₄[2] |

| Molecular Weight | 156.31 g/mol [1] | 156.31 g/mol [2] |

| Boiling Point | Not available (Computed) | 172.3 °C at 760 mmHg[2] |

| Melting Point | Not available (Computed) | -57.06 °C (estimate)[2] |

| Density | Not available (Computed) | 0.742 g/cm³[2] |

| Refractive Index | Not available (Computed) | 1.416[2] |

| Solubility in Water | Insoluble (predicted) | Insoluble (predicted) |

| Solubility in Organic Solvents | Soluble in non-polar solvents (predicted) | Soluble in non-polar solvents (predicted) |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the characterization and application of chemical compounds. The following sections detail standard experimental methodologies for measuring the key properties of alkanes like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is attached to a thermometer and heated gently in a heating bath (e.g., an oil bath).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the bath is allowed to cool slowly.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

For higher molecular weight alkanes that are solid at room temperature, the melting point is a key indicator of purity.

Methodology: Mel-Temp Apparatus

-

Sample Preparation: A small, dry sample of the solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially to determine an approximate melting range, followed by a slower rate (1-2 °C per minute) for a more accurate measurement with a fresh sample.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Density

Density is the mass per unit volume of a substance and is typically measured using a pycnometer or a vibrating tube densimeter.

Methodology: Pycnometer Method

-

Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the total weight is recorded.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid (this compound) at the same temperature. The total weight is again recorded.

-

Calculation: The density of the sample is calculated using the following formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For alkanes, solubility is typically tested in polar (e.g., water) and non-polar organic solvents.

Methodology: Visual Miscibility Test

-

Sample Preparation: A small, known volume (e.g., 1 mL) of this compound is placed in a test tube.

-

Solvent Addition: An equal volume of the solvent (e.g., water, ethanol, hexane) is added to the test tube.

-

Mixing: The test tube is stoppered and shaken vigorously for a set period.

-

Observation: The mixture is allowed to stand and is observed for the formation of a single homogeneous phase (soluble/miscible) or the separation into two distinct layers (insoluble/immiscible). This can be performed with a range of solvents to create a solubility profile.

Synthesis Workflow

References

In-Depth Technical Guide: 2,2,7-Trimethyloctane (CAS No. 62016-29-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,7-trimethyloctane, a branched alkane. Due to the limited availability of specific experimental data in public literature for this compound, this document combines confirmed physicochemical properties with theoretical synthesis protocols and predicted spectral data based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in this molecule.

Physicochemical and Computed Properties

This compound is a saturated hydrocarbon belonging to the undecane (B72203) (C11) isomer group. Its structure consists of an eight-carbon chain with two methyl groups at the C2 position and one at the C7 position. Basic identifiers and computed properties are summarized below.[1][2]

| Property | Value | Source |

| CAS Number | 62016-29-9 | NIST WebBook[1], PubChem[2] |

| Molecular Formula | C₁₁H₂₄ | NIST WebBook[1], PubChem[2] |

| Molecular Weight | 156.31 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Canonical SMILES | CC(C)CCCCC(C)(C)C | PubChem[2] |

| InChI Key | QGQAHVJOBYNMFN-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 | 5.4 | PubChem[2] |

| Topological Polar Surface Area | 0 Ų | PubChem[2] |

Proposed Synthesis Protocols

While specific laboratory preparations for this compound are not readily found in the literature, its structure lends itself to synthesis via established organometallic reactions. A plausible and versatile method would involve a Grignard reagent coupling with a suitable alkyl halide.

Experimental Protocol: Grignard Reagent Coupling

This protocol outlines a hypothetical synthesis of this compound from 1-bromo-5-methylhexane (B1585216) and a tert-butyl Grignard reagent.

Objective: To synthesize this compound via the nucleophilic substitution of a primary alkyl halide by a Grignard reagent.

Materials:

-

Magnesium turnings

-

tert-Butyl chloride

-

1-bromo-5-methylhexane

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (e.g., oven-dried, flame-dried)

-

Septa, syringes, and nitrogen/argon gas line for inert atmosphere

Procedure:

-

Preparation of tert-Butylmagnesium Chloride (Grignard Reagent):

-

In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of tert-butyl chloride (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add a few drops of the tert-butyl chloride solution to the magnesium to initiate the reaction (initiation may be aided by gentle warming or the addition of a small iodine crystal).

-

Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of 1-bromo-5-methylhexane (1.0 eq) in anhydrous diethyl ether.

-

Add the 1-bromo-5-methylhexane solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of 1 M HCl solution to dissolve any remaining magnesium and magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude product, this compound, can be purified by fractional distillation under reduced pressure.

-

Caption: Proposed Grignard-based synthesis of this compound.

Predicted Spectroscopic Data

No experimental spectra for this compound are currently available in public databases. However, the expected spectral characteristics can be predicted based on its chemical structure and general principles of spectroscopy for alkanes.

| Spectroscopy | Predicted Features |

| ¹H NMR | - Singlet (~0.9 ppm, 9H): Corresponds to the nine equivalent protons of the three methyl groups on the C2 quaternary carbon (tert-butyl group). - Doublet (~0.85 ppm, 6H): Corresponds to the six equivalent protons of the two methyl groups on the C7 carbon, split by the single proton on C7. - Multiplet (~1.5 ppm, 1H): The single proton on C7. - Multiplets (~1.1-1.4 ppm, 8H): Complex overlapping signals from the four methylene (B1212753) (CH₂) groups in the octane (B31449) chain. |

| ¹³C NMR | - Quaternary Carbon (~30-35 ppm): The C2 carbon. - Methyl Carbons (C1, C2-CH₃) (~25-30 ppm): The three methyl carbons attached to C2. - Methine Carbon (C7) (~30-40 ppm): The C7 carbon. - Methyl Carbons (C7-CH₃, C8) (~20-25 ppm): The two methyl carbons attached to C7. - Methylene Carbons (C3, C4, C5, C6) (~20-45 ppm): Four distinct signals for the methylene carbons in the chain. |

| IR Spectroscopy | - C-H Stretching (2850-3000 cm⁻¹): Strong, sharp peaks characteristic of sp³ C-H bonds.[2][3][4] - C-H Bending (1450-1470 cm⁻¹): Medium intensity bands for CH₂ and CH₃ scissoring/bending vibrations.[2][3] - Methyl Bending (~1375 cm⁻¹): A characteristic band for methyl groups. The presence of both a tert-butyl and an isopropyl group may lead to a complex or split peak in this region.[5] |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 156, likely of very low intensity or absent, as is common for branched alkanes. - Key Fragments: Expect significant fragmentation. A prominent peak at m/z = 57 corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺. Another significant peak would be expected from the loss of an isopropyl group (m/z = 156 - 43 = 113). Other fragments would arise from cleavage along the alkane chain. |

Biological Activity and Signaling Pathways

As a simple, non-functionalized saturated hydrocarbon, this compound is not expected to have specific biological activity or interact with defined signaling pathways. Such alkanes are generally considered biochemically inert, with their primary biological relevance related to their physical properties, such as membrane disruption at high concentrations, or as components of complex hydrocarbon mixtures like fuels and lubricants. There is no evidence in the scientific literature to suggest a role for this compound in drug development or as a modulator of cellular signaling.

For novel or uncharacterized compounds, a general workflow is typically followed to determine potential biological effects and mechanisms of action.

Caption: A logical workflow for identifying the biological target of a compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on the properties of similar branched alkanes, it should be handled as a flammable liquid. General safety precautions for compounds of this class include:

-

Flammability: Keep away from heat, sparks, open flames, and other ignition sources.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

It is imperative to consult a comprehensive Safety Data Sheet (SDS) from a supplier before handling this chemical.

Conclusion

This compound is a structurally defined but poorly characterized branched alkane. While its fundamental properties can be reliably calculated, a significant lack of experimental data—including synthesis, spectroscopy, and toxicology—exists in publicly accessible literature. The protocols and predictions provided in this guide offer a theoretical framework for researchers to begin investigating this compound. Any experimental work should be preceded by a thorough safety assessment and would contribute valuable data to the chemical community.

References

Mass Spectrometry Analysis of 2,2,7-Trimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry data for 2,2,7-trimethyloctane. It is designed to assist researchers, scientists, and drug development professionals in understanding the fragmentation patterns and experimental protocols associated with the analysis of this branched alkane. While a publicly available mass spectrum for this compound is not readily accessible, this guide leverages established principles of alkane fragmentation to present a predictive analysis.

Predicted Mass Spectrometry Data

The mass spectrum of a branched alkane like this compound is characterized by fragmentation at the points of branching, which leads to the formation of more stable secondary and tertiary carbocations.[1][2][3][4] The molecular ion peak (the peak representing the intact molecule) in highly branched alkanes is often of very low abundance or entirely absent.[1][2][4][5]

The structure of this compound is:

Cleavage at the C2-C3 bond can result in the loss of a tert-butyl radical (C4H9•, mass 57) and the formation of a C7H15+ carbocation (m/z 99), or the loss of a C6H13• radical and the formation of a tert-butyl cation (C4H9+, m/z 57). The tert-butyl cation is a highly stable tertiary carbocation and is therefore expected to be a prominent peak.

Cleavage at the C6-C7 bond can lead to the loss of an isopropyl radical (C3H7•, mass 43) to form a C8H17+ carbocation (m/z 113), or the loss of a C8H17• radical to form an isopropyl cation (C3H7+, m/z 43). The isopropyl cation is a stable secondary carbocation.

Further fragmentation of the primary fragments will also occur, leading to a series of smaller carbocations, typically differing by 14 Da (CH2).

Table 1: Predicted Prominent Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Structure | Comments |

| 156 | [C11H24]+• | Molecular Ion | Expected to be of very low abundance or absent. |

| 141 | [C10H21]+ | [M - CH3]+ | Loss of a methyl group. |

| 113 | [C8H17]+ | [M - C3H7]+ | Loss of an isopropyl radical from the C7 position. |

| 99 | [C7H15]+ | [M - C4H9]+ | Loss of a tert-butyl radical from the C2 position. |

| 57 | [C4H9]+ | (CH3)3C+ | tert-butyl cation; expected to be the base peak due to its high stability. |

| 43 | [C3H7]+ | (CH3)2CH+ | Isopropyl cation; expected to be a significant peak. |

| 41 | [C3H5]+ | Allyl cation, from rearrangement and loss of H2. | |

| 29 | [C2H5]+ | Ethyl cation. |

Experimental Protocols

The following section details a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Serial Dilution: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated alkane) to all standards and samples at a constant concentration.

Gas Chromatography (GC) Conditions

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanes.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection for low concentrations or split injection (e.g., 50:1 split ratio) for higher concentrations.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

MS System: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[6]

-

Ion Source Temperature: 230 °C.[6]

-

Transfer Line Temperature: 280 °C.

-

Mass Range: Scan from m/z 25 to 200.

-

Scan Rate: 2 scans/second.

-

Data Acquisition: Acquire data in full scan mode.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for GC-MS analysis.

Predicted Fragmentation Pathway

The diagram below illustrates the predicted primary fragmentation pathways of this compound upon electron ionization. The fragmentation is dominated by cleavage at the branching points to form stable carbocations.

Caption: Predicted fragmentation of this compound.

References

Technical Guide: NMR Spectral Analysis of 2,2,7-Trimethyloctane

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 2,2,7-trimethyloctane. Due to the absence of publicly available experimental spectra for this specific alkane, this document utilizes highly accurate predictive algorithms to forecast the chemical shifts, multiplicities, and coupling constants. This guide serves as a practical reference for researchers, offering a detailed, albeit theoretical, spectral analysis, a standardized experimental protocol for the acquisition of NMR data for similar non-polar compounds, and a visual representation of the molecular structure to correlate with the spectral data.

Predicted ¹H and ¹³C NMR Data

The ¹H and ¹³C NMR spectra for this compound were predicted using advanced computational algorithms. The data presented below is organized to provide a clear and concise summary of the expected spectral features.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals in the upfield region, typical for saturated alkanes. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1, H-1', H-1'' | 0.88 | Singlet | 9H | N/A |

| H-3, H-3' | 1.25 | Multiplet | 2H | ~7.0 |

| H-4, H-4' | 1.25 | Multiplet | 2H | ~7.0 |

| H-5, H-5' | 1.08 | Multiplet | 2H | ~7.0 |

| H-6, H-6' | 1.45 | Multiplet | 2H | ~7.0 |

| H-7 | 1.75 | Nonet | 1H | ~6.8 |

| H-8, H-8' | 0.86 | Doublet | 6H | ~6.8 |

Predicted ¹³C NMR Data

The carbon NMR spectrum provides a distinct signal for each chemically non-equivalent carbon atom in the molecule. The predicted chemical shifts are reported in ppm relative to TMS.

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| C-1 | 29.5 |

| C-2 | 33.1 |

| C-3 | 43.5 |

| C-4 | 24.0 |

| C-5 | 38.9 |

| C-6 | 25.5 |

| C-7 | 28.1 |

| C-8 | 22.8 |

Experimental Protocols

This section outlines a general and standardized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra for liquid, non-polar samples like this compound.

Sample Preparation

-

Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration is recommended, typically 50-200 mg, to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection : A deuterated solvent that can dissolve the alkane is required. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds. The solvent should be of high purity to avoid extraneous signals.

-

Filtration : To ensure magnetic field homogeneity and prevent line broadening, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

-

Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm. However, modern spectrometers can reference the spectrum to the residual solvent peak.

NMR Data Acquisition

-

Instrumentation : Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Shimming : The magnetic field homogeneity must be optimized by shimming the spectrometer. This is a critical step to achieve sharp spectral lines and high resolution. Automated shimming routines are available on most modern instruments.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse sequence is typically used.

-

Spectral Width : A spectral width of approximately 12-16 ppm is sufficient for alkanes.

-

Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay : A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.

-

Number of Scans : For a sample of sufficient concentration, 8 to 16 scans should provide a spectrum with a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled single-pulse sequence is standard to ensure that each carbon signal appears as a singlet.

-

Spectral Width : A spectral width of around 220-250 ppm is used to cover the entire range of possible carbon chemical shifts.

-

Acquisition Time : An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay : A relaxation delay of 2 seconds is a common starting point.

-

Number of Scans : Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[1]

-

-

Data Processing : The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT). The processing steps include:

-

Apodization : Application of a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Fourier Transform : Conversion of the time-domain data (FID) to frequency-domain data (spectrum).

-

Phasing : Correction of the phase of the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction : Correction of any baseline distortions.

-

Referencing : Calibration of the chemical shift scale using an internal standard (TMS) or the residual solvent peak.

-

Integration : For ¹H NMR, integration of the peak areas to determine the relative ratios of the different types of protons.

-

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

References

2,2,7-Trimethyloctane: A Critical Evaluation as a Petroleum Biomarker

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of robust and reliable biomarkers is fundamental to petroleum geochemistry, providing invaluable insights into the origin, thermal maturity, and depositional environment of crude oils. While a wide array of organic molecules have been validated as petroleum biomarkers, the status of 2,2,7-trimethyloctane remains a subject of inquiry. This technical guide provides a comprehensive analysis of this compound in the context of petroleum biomarkers. Based on a thorough review of current scientific literature, this document concludes that This compound is not considered a petroleum biomarker. The guide will delineate the characteristics of established petroleum biomarkers, explain the rationale for the exclusion of this compound from this classification, and detail the analytical methodologies central to biomarker research.

Introduction to Petroleum Biomarkers

Petroleum biomarkers are complex organic compounds found in crude oils that are derived from once-living organisms.[1][2] These "molecular fossils" retain a significant portion of their original biological structure, allowing geochemists to trace them back to their precursor molecules in the original biomass.[1][2] This link between the biomarker and its biological precursor is the cornerstone of its utility in petroleum exploration and environmental forensics.[1]

The primary applications of petroleum biomarkers include:

-

Oil-Source Rock Correlation: Establishing a genetic link between a discovered oil accumulation and its source rock.[1]

-

Depositional Environment Assessment: Reconstructing the paleoenvironment (e.g., marine, lacustrine, terrestrial) in which the source organic matter was deposited.[2][3]

-

Thermal Maturity Assessment: Determining the extent to which the source rock has been heated over geological time, a critical factor in petroleum generation.[2]

-

Biodegradation Assessment: Evaluating the extent to which a crude oil has been altered by microbial activity.[2]

Established Classes of Petroleum Biomarkers

To understand why this compound is not a biomarker, it is essential to first recognize the key characteristics of established biomarker classes. These compounds typically exhibit high structural specificity and are resistant to degradation. The most commonly studied petroleum biomarkers include:

-

n-Alkanes: Straight-chain saturated hydrocarbons that can provide information about the source of organic matter.[3]

-

Isoprenoids: Acyclic branched alkanes, with pristane (B154290) (C19) and phytane (B1196419) (C20) being the most significant. The ratio of pristane to phytane (Pr/Ph) is a widely used indicator of the redox conditions of the depositional environment.[2][3]

-

Terpanes: A large and diverse group of cyclic compounds, particularly hopanes, which are derived from bacteriohopanetetrols in bacterial cell membranes. They are powerful indicators of source and maturity.[2][4]

-

Steranes: Cyclic compounds derived from sterols, which are abundant in eukaryotes. The distribution of different steranes can provide information about the type of organisms that contributed to the source rock.[2][4]

The Case of this compound

This compound is a highly branched alkane with the chemical formula C11H24.[5] While branched alkanes are significant components of crude oil, not all are classified as biomarkers.[6][7]

Our comprehensive review of the scientific literature did not yield any evidence to support the classification of this compound as a recognized petroleum biomarker. The primary reasons for this are:

-

Lack of a Specific Biological Precursor: A fundamental requirement for a biomarker is a clear and specific link to a biological precursor molecule. There is no known, specific organism or biochemical pathway that produces this compound in the quantities and specificity required for it to be a reliable indicator of a particular biological source.

-

Non-Specific Formation: Highly branched alkanes like this compound can be formed through various abiotic processes during the thermal cracking and refining of petroleum.[8] This non-specific origin makes it impossible to relate its presence to the original depositional environment or biomass.

-

Low Diagnostic Value: The concentration and distribution of this compound do not provide the specific diagnostic information that is characteristic of true biomarkers, such as the Pr/Ph ratio or the distribution of C27-C29 steranes.

Analytical Methodologies for Petroleum Biomarker Analysis

The primary analytical technique for the identification and quantification of petroleum biomarkers is Gas Chromatography-Mass Spectrometry (GC-MS).[4][9] This powerful method allows for the separation of complex hydrocarbon mixtures and the identification of individual compounds based on their mass spectra.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical workflow for the analysis of petroleum biomarkers using GC-MS involves the following steps:

-

Sample Preparation:

-

Crude oil or rock extract is dissolved in an appropriate organic solvent.

-

The sample is often fractionated using column chromatography to separate the saturated hydrocarbons (containing alkanes and cycloalkanes) from the aromatic hydrocarbons and polar compounds. This step is crucial for reducing the complexity of the mixture and improving the detection of biomarkers.

-

-

Gas Chromatography (GC) Separation:

-

An aliquot of the saturated hydrocarbon fraction is injected into the GC.

-

The GC column, typically a long capillary column with a non-polar stationary phase, separates the hydrocarbons based on their boiling points and interaction with the stationary phase.

-

-

Mass Spectrometry (MS) Detection:

-

As the separated compounds elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner.

-

The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), producing a mass spectrum for each compound.

-

-

Data Analysis:

-

Biomarkers are identified by comparing their retention times and mass spectra to those of authentic standards or to published data.

-

Quantification is typically achieved by integrating the peak areas of specific ions that are characteristic of the target biomarkers.

-

Quantitative Data Presentation

While no quantitative data exists for this compound as a biomarker, the following table illustrates how data for established biomarkers are typically presented.

| Biomarker Ratio | Sample A | Sample B | Interpretation |

| Pristane/Phytane (Pr/Ph) | 2.5 | 0.8 | Sample A suggests an oxic depositional environment, while Sample B indicates an anoxic environment. |

| C29/C27 Sterane | 1.2 | 0.5 | Sample A indicates a significant input from terrestrial plants, whereas Sample B suggests a predominantly marine algal source. |

| Ts/(Ts+Tm) Hopane | 0.6 | 0.3 | Sample A is more thermally mature than Sample B. |

Visualization of Concepts

Logical Relationship of Biomarker Utility

Caption: Logical flow from biological precursor to geochemical interpretation for a valid biomarker versus a non-biomarker compound.

Experimental Workflow for Biomarker Analysis

Caption: A generalized experimental workflow for the analysis of petroleum biomarkers.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. ijog.geologi.esdm.go.id [ijog.geologi.esdm.go.id]

- 3. Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04435A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C11H24 | CID 19985555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Branched Chain Alkane Definition [thoughtco.com]

- 7. scienceskool.co.uk [scienceskool.co.uk]

- 8. savemyexams.com [savemyexams.com]

- 9. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

The Geochemical Significance of Branched Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, a diverse group of saturated hydrocarbons, are invaluable molecular fossils that provide profound insights into Earth's history, from paleoenvironmental conditions to the origins of petroleum. Their unique structures, derived from specific biological precursors, are preserved in the geological record over millions of years, serving as robust biomarkers. This technical guide delves into the core geochemical significance of various branched alkanes, detailing their sources, diagenetic pathways, and analytical methodologies, with a focus on their application in scientific research and resource exploration.

Acyclic Isoprenoids: Pristane (B154290) and Phytane (B1196419) as Paleoenvironmental Proxies

Among the most extensively studied branched alkanes are the acyclic isoprenoids pristane (C₁₉) and phytane (C₂₀). Their primary precursor is the phytyl side chain of chlorophyll, the photosynthetic pigment in plants, algae, and cyanobacteria.[1] The diagenetic transformation of phytol (B49457) into either pristane or phytane is heavily influenced by the redox conditions of the depositional environment.[1][2]

Diagenetic Pathways

Under oxic (oxygen-rich) conditions, the phytol side chain is oxidized to phytenic acid. Subsequent decarboxylation and reduction lead to the formation of pristane.[1][3] Conversely, in anoxic (oxygen-poor) environments, phytol undergoes reduction to dihydrophytol (B1222839) and is subsequently converted to phytane.[1][3] This fundamental difference in formation pathways makes the ratio of pristane to phytane (Pr/Ph) a powerful indicator of paleo-redox conditions.

Data Presentation: Interpreting the Pristane/Phytane (Pr/Ph) Ratio

The Pr/Ph ratio is a widely used geochemical parameter for interpreting the depositional environment of source rocks and crude oils. The following table summarizes the general interpretations associated with different Pr/Ph values.

| Pr/Ph Ratio | Depositional Environment | Redox Conditions | Associated Organic Matter |

| > 3.0 | Terrestrial, deltaic, fluvial | Oxic | Higher plants |

| 1.0 - 3.0 | Fluvio-marine, nearshore | Sub-oxic | Mixed terrestrial and marine |

| < 1.0 | Marine, lacustrine, hypersaline | Anoxic | Algae, bacteria |

| < 0.8 | Saline to hypersaline, associated with evaporites | Strongly anoxic | Marine algae and bacteria under stratified conditions |

Note: The interpretation of the Pr/Ph ratio can also be influenced by thermal maturity and the specific type of organic matter input.[4]

Highly Branched Isoprenoids (HBIs): Proxies for Sea Ice

Highly branched isoprenoids (HBIs) are a class of long-chain alkenes primarily produced by specific species of marine diatoms.[5] Certain C₂₅ HBIs have emerged as crucial biomarkers for reconstructing past sea ice conditions in polar regions.[5][6]

The presence of a C₂₅ mono-unsaturated HBI, known as IP₂₅ (Ice Proxy with 25 carbons), is a direct indicator of the presence of Arctic sea ice, as it is synthesized by diatoms living within the sea ice.[6] In the Southern Ocean, a di-unsaturated HBI (IPSO₂₅) serves a similar purpose.[6][7] The combination of these sea ice proxies with biomarkers for open-water phytoplankton, such as a C₂₅ tri-unsaturated HBI, allows for a more quantitative estimation of past sea ice concentrations using indices like the PIP₂₅ (Phytoplankton-IP₂₅) index.[7][8]

Other Significant Branched Alkanes

Beyond the well-established acyclic isoprenoids and HBIs, other classes of branched alkanes provide unique geochemical information.

Botryococcane and Crocetane

Botryococcane , a C₃₄ highly branched alkane, is a specific biomarker for the freshwater green alga Botryococcus braunii.[9] Its presence in ancient sediments and crude oils is a direct link to lacustrine (lake) depositional environments.[9] Due to its high stability, botryococcane can also be used to monitor the biodegradation of oils sourced from lacustrine environments.[9]

Crocetane , an irregular C₂₀ isoprenoid, is a potential biomarker for photic zone euxinia (PZE), a condition where anoxic and hydrogen sulfide-rich waters extend into the photic zone.[10] It is thought to be derived from the carotenoids of green sulfur bacteria, which are photosynthetic organisms that thrive in such environments.[10]

Branched Alkanes with Quaternary Carbon Atoms (BAQCs)

This group includes compounds such as 2,2-dimethylalkanes and 5,5-diethylalkanes.[11][12] BAQCs have been identified in a wide range of geological samples, from modern deep-sea hydrothermal vents to Precambrian metasediments.[11][13] Their biological origin is indicated by their specific carbon number distributions.[11] While the exact source organisms are still under investigation, their occurrence in sulfidic environments suggests a potential link to nonphotosynthetic sulfide-oxidizing bacteria.[11][13]

Bicyclic and Tricyclic Alkanes

These compounds, containing two or three fused rings, are important components of the saturate fraction of crude oils and rock extracts. Their distribution and stereochemistry can provide information on the source of organic matter, thermal maturity, and biodegradation.

Experimental Protocols: A Generalized Workflow for Branched Alkane Analysis

The analysis of branched alkanes from geological samples involves a multi-step process of extraction, separation, and identification.

Sample Preparation and Extraction

-

Sample Preparation: Sediment or rock samples are typically freeze-dried and then crushed and homogenized to a fine powder.

-

Extraction: The total lipid extract (TLE) is obtained using an organic solvent mixture, commonly dichloromethane:methanol (9:1 v/v).[14][15] This can be achieved through several methods:

-

Soxhlet Extraction: A classic and thorough method involving continuous extraction with a refluxing solvent.[16]

-

Sonication: A faster method that uses ultrasonic waves to disrupt the sample matrix and enhance solvent extraction.[17]

-

Accelerated Solvent Extraction (ASE): A modern, automated technique that uses elevated temperatures and pressures to rapidly extract lipids.[18]

-

Fractionation

The TLE is a complex mixture of compounds. It is typically fractionated using column chromatography to separate it into different compound classes (e.g., aliphatic hydrocarbons, aromatic hydrocarbons, and polar compounds). The aliphatic fraction, which contains the branched alkanes, is collected for further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The aliphatic fraction is analyzed by GC-MS to identify and quantify the individual branched alkanes.

-

Gas Chromatograph (GC): The sample is injected into the GC, where it is vaporized and separated based on the boiling points and polarities of the individual compounds as they pass through a long capillary column.[19]

-

Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification.[20][21]

The abundance of each branched alkane is determined by integrating the area of its corresponding peak in the chromatogram.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the distribution of branched alkanes in geological samples.

Table 1: Abundance of Long-Chain Branched Alkanes with Quaternary Carbons (BAQCs) and related compounds in Carboniferous Shales from the Wuwei Basin [22]

| Compound Series | Relative Abundance Range | Main Peak Carbon Numbers |

| Series A (BAQCs) | 0.06 - 0.73 | C₁₈, C₂₁ |

| 3,3-diethylalkanes | Variable | C₁₈ |

| 3-ethyl-3-methylalkanes | Variable | C₁₈ |

| 3-methylalkanes | Up to 0.57 | C₂₁ |

Table 2: Concentration of High Molecular Weight n-Alkanes (>C₄₀) in Crude Oils from the Nanyang Depression [23][24]

| Sample Type | Concentration Range (mg/g oil) | Percentage of Total C₂₂₊ n-alkanes |

| Crude Oils | 22.8 - 38.0 | ~16% |

Conclusion

Branched alkanes are a cornerstone of organic geochemistry, providing a wealth of information for a diverse range of scientific disciplines. From deciphering past climates and ecosystems to guiding the exploration for energy resources, the analysis of these molecular fossils continues to be a critical tool. This guide has provided an overview of the geochemical significance of key branched alkanes, their analytical methodologies, and the interpretation of their distribution in the geological record. As analytical techniques continue to advance, the study of branched alkanes will undoubtedly unveil even more detailed insights into the complex interplay of biology, chemistry, and geology that has shaped our planet.

References

- 1. Phytane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly branched isoprenoid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Botryococcenes - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Branched aliphatic alkanes with quaternary substituted carbon atoms in modern and ancient geologic samples. | Sigma-Aldrich [merckmillipore.com]

- 13. researchgate.net [researchgate.net]

- 14. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]

- 15. Comparison of sediment biomarker signatures generated using time-integrated and discrete suspended sediment samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Soxhlet Extraction of Lipid Biomarkers from Sediment [jove.com]

- 17. Video: Sonication Extraction of Lipid Biomarkers from Sediment [jove.com]

- 18. Video: Accelerated Solvent Extraction of Total Lipid from Sediments [jove.com]

- 19. benchchem.com [benchchem.com]

- 20. memphis.edu [memphis.edu]

- 21. GCMS Section 6.9.2 [people.whitman.edu]

- 22. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Natural Sources of Highly Branched Isoprenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly branched isoprenoids (HBIs) are a unique class of acyclic C20, C25, and C30 alkenes characterized by a distinctive mid-chain branching pattern.[1] These lipids are predominantly biosynthesized by a narrow phylogenetic range of marine and freshwater diatoms, single-celled photosynthetic algae belonging to the class Bacillariophyceae.[2][3][4] Their well-preserved nature in sediments has established them as valuable biomarkers for paleoenvironmental reconstructions, particularly for tracking sea ice extent.[2] Beyond their geological significance, certain HBIs have demonstrated potential biological activities, including anti-cancer properties, making them of interest to the drug development sector.[4] This technical guide provides an in-depth overview of the natural sources of HBIs, quantitative data on their production, detailed experimental protocols for their analysis, and an examination of their biosynthetic pathways.

Natural Sources of Highly Branched Isoprenoids

The primary and most well-documented natural sources of HBIs are diatoms.[2][3] While the vast diversity of diatoms is estimated to be in the hundreds of thousands of species, only a select few genera are known to produce these unique lipids.[3]

1.1. HBI-Producing Diatom Genera

Several diatom genera have been identified as producers of C25 and C30 HBIs. These include:

-

Haslea: Species such as Haslea ostrearia are well-known producers of C25 HBIs, often referred to as "haslenes".[2][3]

-

Rhizosolenia: Rhizosolenia setigera is a notable producer of both C25 and C30 HBIs.[3] The production of different HBI classes in this species has been linked to its life cycle stages.[3]

-

Pleurosigma: Various species within this genus, including Pleurosigma strigosum, are known to synthesize a suite of C25 HBIs with varying degrees of unsaturation.[5]

-

Navicula: This genus also contains species that contribute to the HBI pool in aquatic environments.

-

Berkeleya: The sympagic (ice-associated) diatom Berkeleya adeliensis is a primary source of a specific di-unsaturated C25 HBI known as IPSO25, a key biomarker for Antarctic sea ice.[3]

1.2. Distribution in Marine and Freshwater Environments

HBI-producing diatoms are found in a wide range of aquatic environments, from polar sea ice to temperate and tropical waters, as well as freshwater systems.[2][4]

-

Marine Environments: HBIs are widespread in marine sediments and the water column.[3] Sympagic diatoms thriving in the brine channels of sea ice are significant producers of specific HBIs, such as the mono-unsaturated C25 HBI (IP25) in the Arctic and IPSO25 in the Antarctic.[2][3] Pelagic (open-ocean) diatoms, like certain Rhizosolenia species, also contribute to the HBI content in marine systems.[3]

-

Freshwater Environments: While less studied than their marine counterparts, HBIs have also been identified in freshwater lakes and wetlands.[6] Diatom species such as Nitzschia frustulum have been isolated from freshwater environments and confirmed to produce both C25 and C30 HBIs in culture.[4]

1.3. Geological Preservation

Due to their chemical stability, HBIs are well-preserved in the geological record. They are commonly found in marine and lacustrine sediments, and their saturated counterparts (HBI alkanes) have been identified as components of some crude oils, reflecting their ancient diatomaceous origin.[3]

Quantitative Data on HBI Production

The production of HBIs can vary significantly between diatom species and can be influenced by environmental factors such as temperature and nutrient availability. The following table summarizes available quantitative data on HBI content in select diatom species.

| Diatom Species | HBI Type(s) | HBI Content (% of total non-saponifiable lipids) | Reference(s) |

| Rhizosolenia setigera | C25 & C30 | C25:3 (1.0%), C30 isomers (up to four detected) | [4] |

| Haslea ostrearia | C25 | Seven different C25 HBIs isolated | [2] |

| Pleurosigma strigosum | C25 | Five C25 HBIs with 2-5 double bonds detected | [5] |

Note: Quantitative data for HBI content as a percentage of dry weight is not consistently reported in the literature, with many studies focusing on relative abundances of different isomers. The data presented here is based on the composition of the non-saponifiable lipid fraction.

Experimental Protocols

The analysis of HBIs from natural sources involves several key steps, from the cultivation of diatoms to the extraction and instrumental analysis of the target compounds.

3.1. Diatom Culturing and Harvesting

-

Culturing: HBI-producing diatom strains can be obtained from culture collections or isolated from environmental samples. They are typically grown in appropriate artificial seawater or freshwater media (e.g., f/2 medium) under controlled conditions of light, temperature, and aeration.

-

Harvesting: Cells are harvested during the exponential growth phase by centrifugation or filtration. The resulting cell pellet or filter is then typically freeze-dried (lyophilized) to remove water before lipid extraction.

3.2. Extraction and Purification of Highly Branched Isoprenoids

The following is a generalized protocol for the extraction and purification of HBIs from diatom biomass, based on commonly employed methods.

3.2.1. Total Lipid Extraction (Modified Folch Method)

-

Homogenization: Weigh the lyophilized diatom biomass and transfer it to a glass tube. Add a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727). Homogenize the sample using a sonicator or by grinding with a mortar and pestle.

-

Phase Separation: Add distilled water to the homogenate to create a biphasic system (chloroform:methanol:water, typically in a final ratio of 8:4:3 v/v/v). Vortex the mixture thoroughly and centrifuge to separate the layers.

-

Collection of the Lipid-Containing Phase: Carefully collect the lower chloroform layer, which contains the total lipids, using a Pasteur pipette.

-

Drying: Dry the chloroform extract under a gentle stream of nitrogen gas.

3.2.2. Saponification and Fractionation

-

Saponification: To the dried total lipid extract, add a solution of potassium hydroxide (B78521) in methanol (e.g., 6% KOH in MeOH). Heat the mixture (e.g., at 80°C for 2 hours) to hydrolyze esters, such as triacylglycerols and phospholipids, leaving the non-saponifiable lipids (including HBIs) intact.

-

Extraction of Non-Saponifiable Lipids: After cooling, add water and extract the non-saponifiable lipids with a non-polar solvent like n-hexane. Repeat the extraction several times.

-

Fractionation: The non-saponifiable lipid fraction can be further purified by column chromatography using silica (B1680970) gel. Elute with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) to isolate the hydrocarbon fraction containing the HBIs.

3.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the identification and quantification of HBIs.

3.3.1. Instrumental Parameters

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Injector: Operate in splitless mode to maximize the transfer of analytes to the column.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 50°C), holds for a few minutes, then ramps up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min), followed by a final hold period.

-

-

Mass Spectrometer:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Data can be acquired in full scan mode to obtain mass spectra for structural identification. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring the characteristic molecular ions of specific HBIs (e.g., m/z 350 for IP25, m/z 348 for di-unsaturated C25 HBIs, and m/z 346 for tri-unsaturated C25 HBIs).[2]

-

3.3.2. Experimental Workflow Diagram

Caption: Workflow for the extraction and analysis of HBIs from diatoms.

Biosynthesis of Highly Branched Isoprenoids

The biosynthesis of all isoprenoids, including HBIs, originates from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3] In diatoms, both the mevalonate (B85504) (MVA) and the methylerythritol phosphate (B84403) (MEP) pathways are functional for the synthesis of these precursors, with the MVA pathway primarily occurring in the cytosol and the MEP pathway in the plastids.[3]

4.1. Precursor Biosynthesis Pathways

The initial steps of HBI biosynthesis involve the formation of IPP and DMAPP through either the MVA or MEP pathway.

Caption: Overview of the MVA and MEP pathways for IPP and DMAPP biosynthesis.

4.2. Proposed Biosynthetic Pathway for C25 and C30 HBIs

The formation of the characteristic highly branched structure of HBIs is thought to occur through the condensation of prenyl pyrophosphate precursors. Farnesyl pyrophosphate (FPP; C15), synthesized from IPP and DMAPP by farnesyl pyrophosphate synthase (FPPS), is a key intermediate.[5][7]

The proposed pathway involves the head-to-middle condensation of these precursors:

-

C25 HBIs: Formed by the condensation of one molecule of FPP (C15) and one molecule of geranyl pyrophosphate (GPP; C10).

-

C30 HBIs: Formed by the condensation of two molecules of FPP (C15).

Caption: Proposed biosynthetic pathway for C25 and C30 HBIs.

Conclusion

Highly branched isoprenoids are a fascinating and important class of natural products with significant applications in both geochemical and biomedical research. Their exclusive origin from a limited number of diatom species makes them highly specific biomarkers. The detailed understanding of their natural sources, biosynthesis, and the methods for their analysis, as outlined in this guide, provides a crucial foundation for researchers and professionals in the fields of natural product chemistry, paleoclimatology, and drug discovery. Further research into the enzymes responsible for the unique head-to-middle condensation reaction and the factors regulating HBI production in diatoms will undoubtedly open new avenues for their biotechnological application.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly branched isoprenoid - Wikipedia [en.wikipedia.org]

- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,7-Trimethyloctane: Molecular Structure and Isomeric Variations

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, isomers, and physicochemical properties of 2,2,7-trimethyloctane. The document is intended to serve as a foundational resource for scientific professionals engaged in research and development activities where a detailed understanding of branched alkanes is imperative.

Molecular Structure of this compound

This compound is a saturated branched alkane with the chemical formula C₁₁H₂₄. Its structure consists of an eight-carbon (octane) backbone with three methyl group substituents. Two methyl groups are attached to the second carbon atom, and one methyl group is attached to the seventh carbon atom.

Below is a DOT script representation of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Isomers of this compound

Isomers are molecules that have the same molecular formula but different structural arrangements. The isomers of this compound, all sharing the formula C₁₁H₂₄, exhibit variations in the branching of the methyl groups along the octane (B31449) backbone. These structural differences lead to distinct physicochemical properties.

The following diagrams illustrate the structures of several key isomers of this compound.

An In-depth Technical Guide to the Thermodynamic Properties of C11 Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of C11 branched alkanes, intended for researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, details experimental protocols for key measurements, and visualizes relevant workflows to facilitate a deeper understanding of these compounds.

Introduction to C11 Branched Alkanes

Undecane (B72203) (C11H24) and its branched isomers are nonpolar hydrocarbons with applications as solvents and components in complex hydrocarbon mixtures. The branching structure significantly influences their physical and thermodynamic properties, such as boiling point, melting point, enthalpy of formation, entropy, and heat capacity. Understanding these properties is crucial for various applications, including chemical process design and material science. Generally, increased branching disrupts intermolecular van der Waals forces, leading to lower boiling points compared to the linear n-undecane. However, molecular symmetry can also play a significant role, with more symmetrical isomers often exhibiting higher melting points.

Quantitative Thermodynamic Data

Table 1: Enthalpy of Formation and Vaporization for Selected C11 Branched Alkanes

| Isomer Name | CAS Number | Enthalpy of Formation (gas, 298.15 K), ΔfH°gas (kJ/mol) | Enthalpy of Vaporization (298.15 K), ΔvapH° (kJ/mol) |

| 2-Methyldecane | 6975-98-0 | -280.93 (Joback Calculated) | 39.30 (Joback Calculated) |

| 3-Methyldecane | 13151-34-3 | Data Not Available | Data Not Available |

| 4-Methyldecane | 2847-72-5 | Data Not Available | Data Not Available |

| 2,2-Dimethylnonane | 17302-14-6 | Data Not Available | Data Not Available |

| 2,3-Dimethylnonane | 2884-06-2 | Data Not Available | Data Not Available |

| 2,4-Dimethylnonane | 17302-24-8 | -280.93 (Joback Calculated) | 39.30 (Joback Calculated) |

| 2,6-Dimethylnonane | 17302-28-2 | Data Not Available | Data Not Available |

| 3,3-Dimethylnonane | 17302-15-7 | Data Not Available | Data Not Available |

| 4,5-Dimethylnonane | 17302-23-7 | Data Not Available | Data Not Available |

| 4-Ethyl-4-methyloctane | 17302-19-1 | -280.93 (Joback Calculated) | 39.30 (Joback Calculated) |

| 5-Ethyl-2-methyloctane | 62016-18-6 | Data Not Available | Data Not Available |

Note: "Joback Calculated Property" indicates that the value is an estimation based on a group contribution method and not from direct experimental measurement.

Table 2: Entropy and Heat Capacity for Selected C11 Branched Alkanes

| Isomer Name | CAS Number | Molar Entropy (liquid, 298.15 K), S°liquid (J/mol·K) | Liquid Phase Heat Capacity (Cp,liquid, 298.15 K) (J/mol·K) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) |

| 2-Methyldecane | 6975-98-0 | 458.15 | 341.21 | Data Not Available |

| 3-Methyldecane | 13151-34-3 | Data Not Available | Data Not Available | Data Not Available |

| 4-Methyldecane | 2847-72-5 | Data Not Available | Data Not Available | Data Not Available |

| 2,2-Dimethylnonane | 17302-14-6 | Data Not Available | Data Not Available | Data Not Available |

| 2,3-Dimethylnonane | 2884-06-2 | Data Not Available | Data Not Available | Data Not Available |

| 2,4-Dimethylnonane | 17302-24-8 | Data Not Available | Data Not Available | Data Not Available |

| 2,6-Dimethylnonane | 17302-28-2 | Data Not Available | Data Not Available | Data Not Available |

| 3,3-Dimethylnonane | 17302-15-7 | Data Not Available | Data Not Available | Data Not Available |

| 4,5-Dimethylnonane | 17302-23-7 | Data Not Available | Data Not Available | Data Not Available |

| 4-Ethyl-4-methyloctane | 17302-19-1 | Data Not Available | Data Not Available | Data Not Available |

| 5-Ethyl-2-methyloctane | 62016-18-6 | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The determination of thermodynamic properties of C11 branched alkanes relies on precise experimental techniques. The following sections detail the methodologies for key experiments based on established standards.

Determination of Heat of Combustion using Bomb Calorimetry

The heat of combustion of liquid hydrocarbons is determined using a bomb calorimeter. The standard test method is outlined in ASTM D240.[1][2]

Principle: A weighed sample of the liquid hydrocarbon is burned in a constant-volume bomb calorimeter filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water, and the temperature increase of the water is measured. The heat of combustion is calculated from this temperature rise and the previously determined heat capacity of the calorimeter.

Apparatus:

-

Oxygen Bomb Calorimeter

-

Sample holder (crucible)

-

Ignition wire

-

Oxygen cylinder with pressure regulator

-

Water bath

-

High-precision thermometer or temperature sensor

Procedure:

-

Sample Preparation: An accurately weighed mass (typically 0.6 to 0.8 g) of the C11 branched alkane is placed in the sample crucible. For volatile samples, a gelatin capsule may be used to contain the liquid.

-

Bomb Assembly: A fuse wire is attached to the electrodes in the bomb head, with the wire positioned to be in contact with the sample. One milliliter of distilled water is added to the bomb to saturate the internal atmosphere and ensure that any nitric and sulfuric acids formed during combustion are in a liquid state.

-

Pressurization: The bomb is sealed and purged with oxygen to remove air, then filled with oxygen to a pressure of 30 atm.

-